Peptide F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

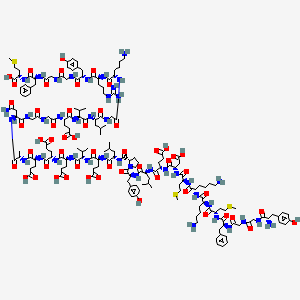

Peptide F, also known as this compound, is a useful research compound. Its molecular formula is C172H259N41O53S3 and its molecular weight is 3845 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunological Applications

Peptide F has been implicated in modulating immune responses, particularly in relation to exercise-induced stress. Research indicates that this compound concentrations increase significantly following aerobic exercise, suggesting its role in immune cell modulation.

- Study Findings : A study involving physically active men demonstrated that this compound levels rose post-exercise, correlating with changes in white blood cell (WBC) populations. Notably, while plasma levels increased, WBC-associated this compound showed a decrease at 30 minutes post-exercise, indicating a complex interaction between exercise and immune response modulation .

- Clinical Relevance : The findings suggest that this compound may enhance the immune response during physical stress, potentially serving as a biomarker for immune function in athletes and individuals undergoing physical training.

Analgesic Properties

This compound exhibits classic opioid-like analgesic effects. This characteristic positions it as a candidate for pain management therapies.

- Mechanism of Action : In vivo studies have shown that this compound can influence pain pathways similar to traditional opioids. Its ability to bind to opioid receptors suggests potential applications in developing new analgesics with fewer side effects compared to conventional opioids .

Therapeutic Potential

The therapeutic applications of this compound extend beyond pain management into areas such as drug delivery and tissue regeneration.

- Drug Delivery Systems : Recent advancements in peptide engineering have explored the use of peptides like this compound in targeted drug delivery systems. For instance, peptides can be conjugated with therapeutic agents to enhance their bioavailability and specificity to target tissues .

- Tissue Regeneration : Preliminary studies indicate that this compound may play a role in promoting tissue repair mechanisms, potentially making it useful in regenerative medicine .

Case Studies and Research Findings

The following table summarizes key studies illustrating the applications of this compound:

Propiedades

Número CAS |

75718-92-2 |

|---|---|

Fórmula molecular |

C172H259N41O53S3 |

Peso molecular |

3845 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C172H259N41O53S3/c1-90(2)73-118(147(241)187-89-135(224)189-105(33-21-24-65-173)151(245)195-108(36-27-68-180-172(178)179)154(248)206-121(79-99-40-46-102(215)47-41-99)148(242)185-84-130(219)183-88-134(223)192-123(78-97-31-19-16-20-32-97)165(259)203-117(171(265)266)64-72-269-14)209-169(263)144(94(9)10)211-160(254)109(50-56-136(225)226)190-132(221)86-181-131(220)85-186-149(243)124(81-128(177)217)204-145(239)95(11)188-150(244)110(51-57-137(227)228)196-155(249)111(52-58-138(229)230)197-156(250)113(54-60-140(233)234)202-168(262)143(93(7)8)212-161(255)114(55-61-141(235)236)199-162(256)120(75-92(5)6)208-167(261)127-37-28-69-213(127)170(264)126(80-100-42-48-103(216)49-43-100)210-163(257)119(74-91(3)4)205-157(251)112(53-59-139(231)232)198-166(260)125(82-142(237)238)207-159(253)116(63-71-268-13)200-153(247)107(35-23-26-67-175)193-152(246)106(34-22-25-66-174)194-158(252)115(62-70-267-12)201-164(258)122(77-96-29-17-15-18-30-96)191-133(222)87-182-129(218)83-184-146(240)104(176)76-98-38-44-101(214)45-39-98/h15-20,29-32,38-49,90-95,104-127,143-144,214-216H,21-28,33-37,50-89,173-176H2,1-14H3,(H2,177,217)(H,181,220)(H,182,218)(H,183,219)(H,184,240)(H,185,242)(H,186,243)(H,187,241)(H,188,244)(H,189,224)(H,190,221)(H,191,222)(H,192,223)(H,193,246)(H,194,252)(H,195,245)(H,196,249)(H,197,250)(H,198,260)(H,199,256)(H,200,247)(H,201,258)(H,202,262)(H,203,259)(H,204,239)(H,205,251)(H,206,248)(H,207,253)(H,208,261)(H,209,263)(H,210,257)(H,211,254)(H,212,255)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,265,266)(H4,178,179,180)/t95-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,143-,144-/m0/s1 |

Clave InChI |

RJSZPKZQGIKVAU-UXBJKDEOSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Key on ui other cas no. |

75718-92-2 |

Secuencia |

YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM |

Sinónimos |

peptide F preproenkephalin (107-140) proenkephalin peptide F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.